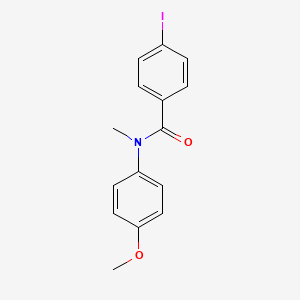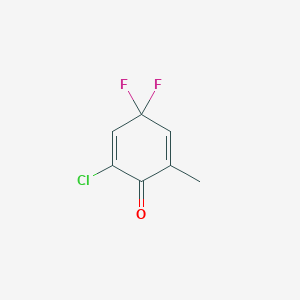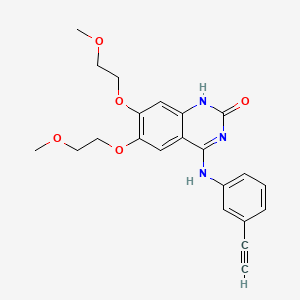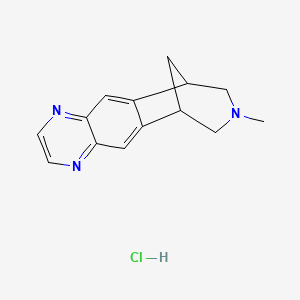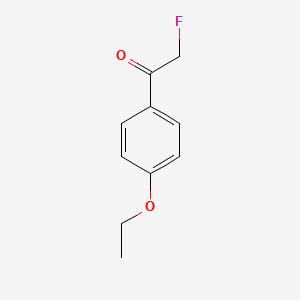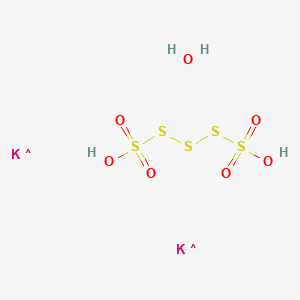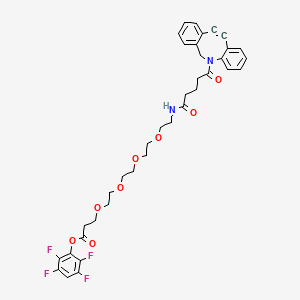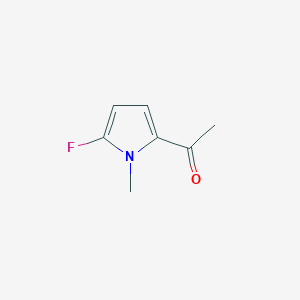
1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound can significantly alter its chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acylation: The final step involves the acylation of the pyrrole ring with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(5-chloro-1-methyl-1H-pyrrol-2-yl): Similar structure but with a chlorine atom instead of fluorine.
Ethanone,1-(5-bromo-1-methyl-1H-pyrrol-2-yl): Similar structure but with a bromine atom instead of fluorine.
Ethanone,1-(5-iodo-1-methyl-1H-pyrrol-2-yl): Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can increase the lipophilicity, metabolic stability, and binding affinity of the compound, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
1-(5-fluoro-1-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3 |
InChI Key |
IALAVMFOMDFUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


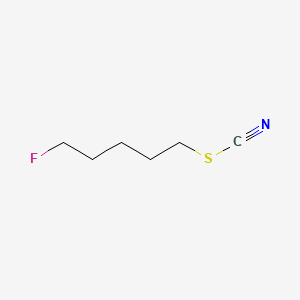
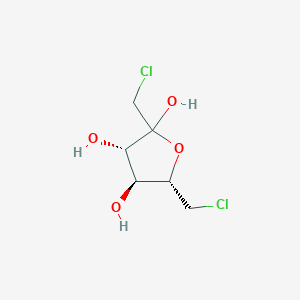
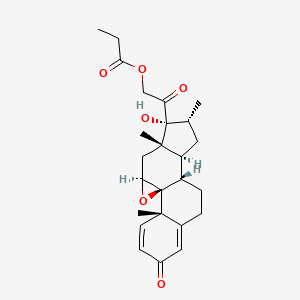
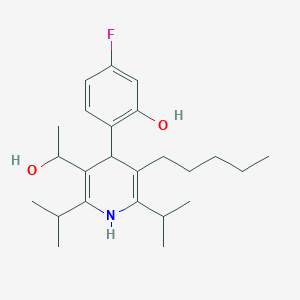
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
